molecular formula C20H27N3 B7435990 1-(4-methylphenyl)-N-(1-pyridin-2-ylpropan-2-yl)piperidin-3-amine

1-(4-methylphenyl)-N-(1-pyridin-2-ylpropan-2-yl)piperidin-3-amine

Cat. No. B7435990
M. Wt: 309.4 g/mol
InChI Key: YQVXKCGLCQOHDJ-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-N-(1-pyridin-2-ylpropan-2-yl)piperidin-3-amine, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity among the research community due to its potential applications in scientific research. MPHP-2201 is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied.

Mechanism of Action

1-(4-methylphenyl)-N-(1-pyridin-2-ylpropan-2-yl)piperidin-3-amine acts as a potent agonist of the CB1 and CB2 receptors, which are found throughout the body. When 1-(4-methylphenyl)-N-(1-pyridin-2-ylpropan-2-yl)piperidin-3-amine binds to these receptors, it activates a signaling cascade that results in various physiological effects, such as pain relief, appetite stimulation, and relaxation.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-N-(1-pyridin-2-ylpropan-2-yl)piperidin-3-amine has been found to have a variety of biochemical and physiological effects on the body. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a role in mood regulation. It also has analgesic properties, meaning it can reduce pain perception. Additionally, it has been found to increase appetite and reduce anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methylphenyl)-N-(1-pyridin-2-ylpropan-2-yl)piperidin-3-amine in lab experiments is its high binding affinity for the CB1 and CB2 receptors. This makes it a useful tool for studying the effects of cannabinoids on the body. However, one limitation is that it is a relatively new compound, and its long-term effects on the body are not yet fully understood.

Future Directions

There are several potential future directions for research on 1-(4-methylphenyl)-N-(1-pyridin-2-ylpropan-2-yl)piperidin-3-amine. One area of interest is its potential as a treatment for pain and anxiety disorders. Additionally, researchers may investigate its effects on other neurotransmitter systems in the body, such as the opioid system. Finally, further research is needed to fully understand the long-term effects of 1-(4-methylphenyl)-N-(1-pyridin-2-ylpropan-2-yl)piperidin-3-amine on the body.

Synthesis Methods

The synthesis of 1-(4-methylphenyl)-N-(1-pyridin-2-ylpropan-2-yl)piperidin-3-amine involves the reaction of 4-methylphenylacetonitrile with 2-(pyridin-2-yl)propan-2-amine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then reacted with piperidine to form 1-(4-methylphenyl)-N-(1-pyridin-2-ylpropan-2-yl)piperidin-3-amine.

Scientific Research Applications

1-(4-methylphenyl)-N-(1-pyridin-2-ylpropan-2-yl)piperidin-3-amine has potential applications in scientific research, particularly in the field of cannabinoid research. It has been found to have high binding affinity for the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. This makes it a useful tool for studying the physiological effects of cannabinoids on the body.

properties

IUPAC Name

1-(4-methylphenyl)-N-(1-pyridin-2-ylpropan-2-yl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3/c1-16-8-10-20(11-9-16)23-13-5-7-19(15-23)22-17(2)14-18-6-3-4-12-21-18/h3-4,6,8-12,17,19,22H,5,7,13-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVXKCGLCQOHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCCC(C2)NC(C)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylphenyl)-N-(1-pyridin-2-ylpropan-2-yl)piperidin-3-amine

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